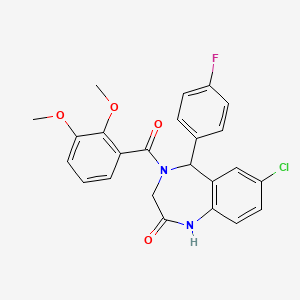

7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C24H20ClFN2O4 and its molecular weight is 454.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

7-Chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. It exhibits significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This article reviews the compound's biological activity based on various research findings, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClFN2O4, with a molecular weight of approximately 454.88 g/mol. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its electrophilic properties, potentially increasing its biological reactivity.

As a benzodiazepine derivative, this compound primarily functions as a positive allosteric modulator of GABA receptors. By binding to the benzodiazepine site on these receptors, it facilitates increased chloride ion influx, leading to enhanced inhibitory neurotransmission. This mechanism underlies its anxiolytic, sedative, and anticonvulsant effects.

Biological Activity and Pharmacological Effects

Research has demonstrated that benzodiazepines can exhibit a range of biological activities:

- Anxiolytic Effects : Studies have shown that compounds within this class can significantly reduce anxiety levels in animal models. For instance, behavioral tests in mice indicated a marked decrease in anxiety-like behavior when treated with similar benzodiazepines .

- Sedative Properties : The sedative effects are often assessed using the sleep induction test in rodents. Compounds similar to this compound have been shown to increase sleep duration significantly .

- Anticonvulsant Activity : Benzodiazepines are well-known for their anticonvulsant properties. In various studies, related compounds have demonstrated effectiveness in reducing seizure frequency and severity in animal models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The synthesis often includes steps such as cyclization reactions and purification processes using chromatography techniques.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzodiazepines:

- Case Study on Structural Variants : A study explored various derivatives of benzodiazepines where modifications at specific positions led to improved anxiolytic activity. For example, introducing methoxy groups at different positions significantly altered receptor affinity and selectivity .

- Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds has shown that modifications can affect absorption rates and half-lives. Such findings are crucial for optimizing dosage regimens in therapeutic applications .

Comparative Biological Activity Table

| Compound Name | Anxiolytic Effect | Sedative Effect | Anticonvulsant Activity |

|---|---|---|---|

| 7-Chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl) | High | Moderate | High |

| 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzodiazepine | Moderate | High | Moderate |

| 1H-1,4-Benzodiazepin-2-one derivatives | Variable | Variable | High |

Propiedades

IUPAC Name |

7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClFN2O4/c1-31-20-5-3-4-17(23(20)32-2)24(30)28-13-21(29)27-19-11-8-15(25)12-18(19)22(28)14-6-9-16(26)10-7-14/h3-12,22H,13H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSJJAZWMZVSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.